molecular formula C18H17N3O5S B2791175 N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1207021-63-3

N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2791175
CAS No.: 1207021-63-3
M. Wt: 387.41
InChI Key: APFIIRYVWBJDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(Furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic chemical compound designed for research applications. It features an indoline core, a scaffold recognized as a privileged structure in medicinal chemistry that is present in several therapeutic agents . This core structure is functionalized with a sulfonamide group, a moiety prevalent in pharmaceuticals and agrochemicals known for its potential to serve as a zinc-binding group (ZBG) in enzyme inhibition studies . The specific inclusion of the sulfonamide group suggests this compound may be of interest for researchers investigating the inhibition of bacterial metalloenzymes. For instance, structurally related indoline-6-sulfonamide analogs have been identified as inhibitors of the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), a promising and underexplored target for novel antibiotics with a new mechanism of action . In such contexts, molecular docking experiments indicate that the sulfonamide oxygen atoms can coordinate with zinc atoms in the enzyme's active site, potentially leading to competitive inhibition . Furthermore, the indoline scaffold is known to regulate various proteins and genes involved in pathological processes such as cancer development, making derivatives a point of interest in oncology research . The compound's structure also incorporates a 3,5-dimethylisoxazole carboxamide group, a heterocyclic fragment that can contribute to target binding and modulation. This product is intended for research purposes by qualified scientists in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-11-17(12(2)26-19-11)27(23,24)20-14-6-5-13-7-8-21(15(13)10-14)18(22)16-4-3-9-25-16/h3-6,9-10,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFIIRYVWBJDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s structural analogs (Table 1) share the sulfonamide linkage but differ in substituents and heterocyclic systems, leading to variations in physicochemical and pharmacological properties.

Table 1: Key Structural Differences Among Analogs
Compound Name/Identifier Core Structure Key Substituents Molecular Weight*
Target Compound Indolin-6-yl Furan-2-carbonyl, 3,5-dimethylisoxazole-4-sulfonamide ~443.45 g/mol
: Bromo-morpholino derivative Methoxyphenyl 5-Bromo-2-morpholino-pyrimidine, trimethylbenzenesulfonamide ~577.52 g/mol†
: C F2 Phenyl 3,4-Dimethylisoxazole-5-sulfamoyl, dioxoisoindoline-2-yl, methylpentanamide ~530.54 g/mol†
: C F3 Phenyl 5-Methyl-isoxazol-3-yl-sulfamoyl, dioxoisoindoline-2-yl, methylpentanamide ~516.51 g/mol†
: C F4 Phenyl Thiazole-2-yl-sulfamoyl, dioxoisoindoline-2-yl, methylpentanamide ~518.50 g/mol†

*Calculated based on molecular formulas; †Estimated from structural data in and .

Key Observations:

Heterocyclic Diversity: The target compound’s furan-2-carbonyl group contrasts with dioxoisoindoline (C F2–F4) or pyrimidine () in analogs. Furan’s smaller size and oxygen atom may reduce steric hindrance compared to bulkier dioxoisoindoline .

Sulfonamide Linkage :

  • The target compound’s sulfonamide connects directly to the indolin core, whereas analogs like C F2–F4 use phenyl bridges. This may alter conformational flexibility and hydrogen-bonding capacity .

Molecular Weight and Solubility: The target compound (MW ~443 g/mol) is smaller than ’s bromo-morpholino derivative (MW ~577 g/mol), suggesting better membrane permeability. However, the dioxoisoindoline-containing analogs (C F2–F4) have higher molecular weights (~516–530 g/mol), which could impact bioavailability .

Hypothetical Pharmacological Implications

While direct activity data for the target compound is unavailable, structural comparisons suggest:

  • Kinase Inhibition Potential: The indolin scaffold is common in kinase inhibitors (e.g., sunitinib). The furan-2-carbonyl group may mimic ATP’s ribose moiety, enhancing binding affinity .
  • Metabolic Stability : The 3,5-dimethylisoxazole’s methyl groups could slow oxidative metabolism compared to unmethylated heterocycles in analogs .
  • Solubility : The absence of polar dioxoisoindoline groups (as in C F2–F4) may reduce aqueous solubility but improve lipophilicity for CNS targeting.

Q & A

Q. What are the common synthetic routes for preparing N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethylisoxazole-4-sulfonamide, and what critical steps ensure high yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of the indole scaffold with furan-2-carbonyl chloride under anhydrous conditions (e.g., pyridine as a base and solvent at 0°C) to form the indolin-6-yl intermediate.
  • Step 2 : Sulfonamide coupling using 3,5-dimethylisoxazole-4-sulfonyl chloride with the intermediate, requiring precise stoichiometry and inert atmosphere (argon/nitrogen) to prevent side reactions .
  • Purification : Flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to isolate the final product. Key factors: Temperature control during exothermic steps, solvent choice (e.g., tetrahydrofuran enhances solubility), and monitoring via TLC or HPLC to track reaction progress .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how are conflicting data resolved?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6) confirm substituent positions and coupling constants. For example, the furan carbonyl signal appears near δ 160–165 ppm, while isoxazole protons resonate at δ 2.1–2.3 ppm (methyl groups) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₈N₃O₅S: 400.1018; observed: 400.1025) .
  • Contradiction Resolution : If NMR signals overlap (e.g., indole vs. sulfonamide protons), use 2D NMR (COSY, HSQC) or X-ray crystallography (SHELX refinement) to resolve ambiguities .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Cellular Uptake : LC-MS quantification in cell lysates after incubation (e.g., HEK-293 or HeLa cells).
  • Cytotoxicity : MTT assay to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the sulfonamide coupling step?

  • Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to improve efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane; DMF may enhance sulfonyl chloride reactivity .
  • Temperature Modulation : Gradual warming (0°C → room temperature) reduces side-product formation.
  • Yield Data :
ConditionYield (%)Purity (%)
EDCI/HOBt in DMF7895
No catalyst in DCM3280

Q. What strategies are effective for resolving contradictions between computational docking predictions and experimental bioactivity data?

  • Structural Validation : Perform X-ray crystallography (SHELXL refinement) to compare the compound’s 3D conformation with docking models .
  • Solvent Accessibility Analysis : MD simulations accounting for solvation effects (e.g., explicit water models in GROMACS) to refine binding pocket predictions.
  • Mutagenesis Studies : If targeting a receptor (e.g., TRPM8), mutate key residues (e.g., Tyr1004) and re-assess activity to validate docking hypotheses .

Q. How can metabolic stability be assessed, and what structural modifications improve pharmacokinetic profiles?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • Modifications :
  • Replace labile groups (e.g., ester in furan-2-carbonyl with amide).
  • Introduce electron-withdrawing substituents on the isoxazole ring to reduce CYP450-mediated oxidation .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference Compound Data
1H^1H NMRδ 2.25 (s, 6H, CH₃), δ 6.85 (d, J=8 Hz)δ 2.28 (s, 6H), δ 6.82 (d, J=8 Hz)
HRMS[M+H]+ 400.1025Calculated 400.1018
IR1670 cm⁻¹ (C=O stretch)1665–1680 cm⁻¹

Q. Table 2: Optimization of Sulfonamide Coupling

CatalystSolventTemp (°C)Yield (%)
EDCI/HOBtDMF2578
NoneDCM2532
HATUDMSO0→2585

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